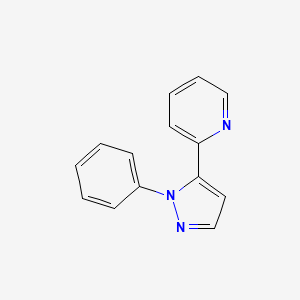

2-(1-phenyl-1H-pyrazol-5-yl)pyridine

Description

Properties

CAS No. |

1269292-99-0 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.263 |

IUPAC Name |

2-(2-phenylpyrazol-3-yl)pyridine |

InChI |

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)17-14(9-11-16-17)13-8-4-5-10-15-13/h1-11H |

InChI Key |

HUJQPXVYJNYUQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=N3 |

Synonyms |

2-(1-phenyl-1H-pyrazol-5-yl)pyridine |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 1 Phenyl 1h Pyrazol 5 Yl Pyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 2-(1-phenyl-1H-pyrazol-5-yl)pyridine offers several logical pathways for its construction. The most straightforward disconnection is at the carbon-carbon single bond linking the pyridine (B92270) and pyrazole (B372694) rings. This leads to two primary retrosynthetic routes:

Route A: This pathway involves a pyridyl nucleophile and a pyrazolyl electrophile, or the reverse. For instance, a 2-pyridyl organometallic reagent could be coupled with a 5-halopyrazole, or a 5-pyrazolyl organometallic reagent could be coupled with a 2-halopyridine. This approach relies on the pre-formation of both heterocyclic rings.

Route B: A more classical approach involves disconnecting the pyrazole ring itself. The most common strategy here is the disconnection of the N1-C5 and C3-C4 bonds, which is characteristic of the Knorr pyrazole synthesis. This leads back to two key precursors: phenylhydrazine (B124118) and a 1,3-dicarbonyl compound bearing a pyridin-2-yl group, specifically 1-(pyridin-2-yl)butane-1,3-dione (B1601014). This method builds the pyrazole ring onto the existing pyridine scaffold.

These distinct approaches form the basis for the various synthetic methodologies discussed below, ranging from traditional condensation reactions to contemporary cross-coupling strategies.

Classical and Contemporary Approaches to Pyrazole-Pyridine Scaffolds

The construction of the bi-heterocyclic this compound framework can be achieved through several powerful synthetic methods.

Condensation Reactions and Cycloadditions

The most prevalent classical method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). chemhelpasap.comwikipedia.org For the target molecule, this translates to the reaction between 1-(pyridin-2-yl)butane-1,3-dione and phenylhydrazine. mdpi.com

The mechanism proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. chemhelpasap.comyoutube.com The final step is a dehydration reaction that results in the stable, aromatic pyrazole ring. youtube.com The reaction is typically catalyzed by an acid. jk-sci.com The synthesis of the key precursor, 1-(pyridin-2-yl)butane-1,3-dione, can be accomplished through a Claisen condensation of 2-acetylpyridine (B122185) with an acetate (B1210297) source like ethyl acetate, using a strong base such as sodium methoxide (B1231860) or sodium ethoxide. chemicalbook.com

Another condensation-based approach involves the reaction of a chalcone (B49325) intermediate. An appropriately substituted chalcone (an α,β-unsaturated ketone) can react with phenylhydrazine to form a pyrazoline, which is then oxidized to the corresponding pyrazole.

Cross-Coupling Strategies for Constructing the Heterocyclic Framework

Modern organic synthesis provides powerful tools for forming the C-C bond between the pre-synthesized pyrazole and pyridine rings through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of a 2-halopyridine (e.g., 2-bromopyridine) with 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or its corresponding boronic acid. nih.gov The reaction requires a palladium catalyst (like Pd(PPh₃)₄) and a base.

Stille Coupling: This strategy employs the coupling of an organostannane with an organic halide. For this synthesis, 2-(tributylstannyl)pyridine (B98309) could be reacted with a 5-halo-1-phenyl-1H-pyrazole, or conversely, a 5-(tributylstannyl)-1-phenyl-1H-pyrazole could be coupled with a 2-halopyridine. wikipedia.orglibretexts.orgthermofisher.com The reaction is catalyzed by a palladium complex.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. researchgate.net A 2-pyridylzinc halide can be coupled with a 5-halo-1-phenyl-1H-pyrazole in the presence of a palladium or nickel catalyst. nih.govorganic-chemistry.org This method is known for its high reactivity and good tolerance of functional groups. orgsyn.org

The choice of catalyst and ligand is critical for the success of these reactions, with specialized phosphine (B1218219) ligands like X-Phos often providing high yields for challenging heteroaryl couplings. nih.govorganic-chemistry.org

| Reaction Name | Pyridine Component | Pyrazole Component | Catalyst System (Example) |

|---|---|---|---|

| Suzuki Coupling | 2-Halopyridine | 1-Phenyl-1H-pyrazol-5-ylboronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Stille Coupling | 2-(Tributylstannyl)pyridine | 5-Halo-1-phenyl-1H-pyrazole | Pd(PPh₃)₄ |

| Negishi Coupling | 2-Pyridylzinc halide | 5-Halo-1-phenyl-1H-pyrazole | Pd₂(dba)₃, X-Phos |

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. distantreader.org For pyrazole-pyridine scaffolds, several MCR strategies have been developed.

A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester (like ethyl acetoacetate), and a hydrazine. nih.gov A potential five-component reaction for a related scaffold could involve hydrazine hydrate, ethyl acetoacetate, an aryl aldehyde, 1,3-dimethyl barbituric acid, and ammonium (B1175870) acetate. mdpi.com By carefully selecting the starting materials, it is possible to construct the desired this compound framework in a single, atom-economical step. For instance, a reaction combining a pyridine-containing aldehyde, phenylhydrazine, and a suitable C2-synthon could directly yield the target structure. These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic routes to this compound is highly dependent on the careful optimization of reaction parameters.

For classical condensation methods like the Knorr synthesis, several factors are critical. The choice of solvent can influence reaction rates and solubility of intermediates. rsc.org While alcohols like ethanol (B145695) or protic acids like acetic acid are common, the pH is a particularly crucial parameter. chemhelpasap.com Acid catalysis is generally required to facilitate both the initial hydrazone formation and the final dehydration step. nih.gov Temperature also plays a key role; while some reactions proceed at room temperature, others require heating to drive the dehydration and ensure high yields. mdpi.com

In cross-coupling strategies, optimization involves screening a matrix of catalysts, ligands, bases, and solvents. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, X-Phos) can dramatically impact yield and reaction time. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the catalytic cycle, particularly in Suzuki couplings. The solvent system, often a mixture like toluene/water or dioxane/water, must be chosen to solubilize both the organic and inorganic components of the reaction.

| Synthetic Route | Parameter | Common Conditions/Reagents | Effect on Reaction |

|---|---|---|---|

| Knorr Pyrazole Synthesis | Catalyst | Acidic (e.g., Acetic Acid, HCl) | Catalyzes hydrazone formation and dehydration steps. jk-sci.com |

| Solvent | Ethanol, Acetic Acid | Affects solubility and reaction rate. chemhelpasap.com | |

| Temperature | Room Temperature to Reflux | Higher temperatures drive dehydration to completion. | |

| Cross-Coupling Reactions | Catalyst/Ligand | Pd(OAc)₂/X-Phos, Pd(PPh₃)₄ | Crucial for catalytic activity and yield. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for transmetalation step in Suzuki coupling. | |

| Solvent | Toluene, Dioxane, DMF, often with water | Affects solubility and catalyst stability. |

Solvent Effects and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. This involves minimizing the use of hazardous organic solvents and exploring alternative energy sources.

For the synthesis of pyrazole-pyridine systems, green chemistry principles have been successfully applied. Water has been explored as a solvent for MCRs, often in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com The use of microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating, for both condensation and cross-coupling reactions. nih.govresearchgate.net Solvent-free reaction conditions, where neat reactants are mixed and heated or irradiated, represent an ideal green approach by eliminating solvent waste entirely. mdpi.com

Catalyst Systems and Reaction Accelerators

The synthesis of this compound and its analogues often relies on specific catalyst systems and reaction accelerators to ensure high yields and regioselectivity. The choice of catalyst is highly dependent on the synthetic route employed.

For syntheses involving cyclocondensation reactions, base catalysts are frequently utilized. For instance, in the formation of a pyrazoline precursor from a chalcone, sodium hydroxide (B78521) (NaOH) in ethanol can be employed to facilitate the initial aldol (B89426) condensation. unpak.ac.id Similarly, piperidine (B6355638) is an effective basic catalyst for condensation reactions leading to the formation of pyrazole-containing scaffolds. ekb.eg

In more advanced synthetic strategies, particularly for creating complex analogues, transition metal catalysts play a crucial role. Rhodium(III) catalysts have been successfully used in C–H activation and cyclization cascades to construct fused pyrazolo[1,5-a]quinazoline systems from phenyl-1H-pyrazol-5-amine precursors. bohrium.comrsc.org Palladium catalysts are also employed for C-C bond formation in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com Another notable catalytic system involves the use of the Vilsmeier-Haack reagent, typically a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent acts as both a catalyst and a reactant to facilitate the cyclization of hydrazones into 4-formylpyrazole derivatives. jocpr.comrsc.orgnih.gov

The following table summarizes various catalyst systems used in the synthesis of pyrazole derivatives related to the target compound.

| Catalyst/Accelerator | Reaction Type | Example Precursors | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Aldol Condensation | 2-acetylpyridine, terephthalaldehyde | unpak.ac.id |

| Piperidine | Condensation/Cyclization | Cyanoacetamide scaffolds, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | ekb.eg |

| Rhodium(III) complexes | C-H Activation/Annulation | 3-methyl-1-phenyl-1H-pyrazol-5-amine, alkynoates | bohrium.comrsc.org |

| Palladium complexes | C-C Bond Formation | Halogenated pyrazolo[1,5-a]pyrimidines, aryl boronic acids | mdpi.com |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | Cyclization-Formylation | Acetophenone phenylhydrazones | jocpr.comrsc.orgnih.gov |

Temperature and Pressure Influence on Reaction Pathways

Temperature and pressure are critical parameters that significantly influence the reaction rates, yields, and selectivity of synthetic pathways leading to this compound. Most synthetic procedures are conducted under atmospheric pressure, with temperature being the more commonly adjusted variable.

Many reactions are initiated at reduced temperatures to control exothermic processes. For example, the preparation of the Vilsmeier-Haack reagent (POCl₃ in DMF) is typically performed at 0-5°C to manage the reactivity. jocpr.commdpi.com The subsequent addition of the hydrazone substrate can also occur at this low temperature before being raised to promote cyclization. rsc.orgmdpi.com

Room temperature is often sufficient for certain condensation steps, such as the initial formation of chalcones, which can be stirred for extended periods (e.g., 24 hours) to ensure completion. unpak.ac.id

Elevated temperatures are frequently necessary to drive reactions to completion, particularly for cyclization and annulation steps. Reflux conditions are common, with specific temperatures depending on the solvent used. For instance, the reaction of a chalcone with phenylhydrazine to form the pyrazole ring is often carried out at reflux in ethanol, around 80°C. unpak.ac.id Vilsmeier-Haack reactions for pyrazole synthesis can require heating at temperatures ranging from 65°C to 90°C for several hours. jocpr.comrsc.org In some cases, such as the synthesis of 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine, reactions are performed in a sealed vial under high temperature (170°C), which would consequently increase the internal pressure and facilitate the reaction. nih.gov

The table below details the temperature conditions for various synthetic steps relevant to the target compound.

| Reaction Step | Temperature Condition | Duration | Notes | Reference |

|---|---|---|---|---|

| Vilsmeier Reagent Preparation | 0-5°C | ~30 minutes | Control of exothermic reaction | jocpr.com |

| Chalcone Formation | Room Temperature | 24 hours | Stirred at ambient temperature | unpak.ac.id |

| Vilsmeier-Haack Cyclization | 70-90°C | 2-24 hours | Heating required for ring formation and formylation | rsc.orgmdpi.com |

| Pyrazole formation from chalcone | 80°C (Reflux) | 24 hours | Using ethanol as a solvent | unpak.ac.id |

| Hydrothermal Synthesis | 170°C | 48 hours | Reaction in a sealed vial, leading to increased pressure | nih.gov |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are essential to obtain a product of high purity, free from starting materials, reagents, and by-products. The primary techniques employed are precipitation, filtration, recrystallization, and column chromatography.

Following the completion of a reaction, the crude product often precipitates from the reaction mixture, sometimes upon cooling. This solid can be collected by simple filtration. unpak.ac.idmdpi.com Washing the filtered solid with a suitable solvent, such as cold ethanol, helps to remove soluble impurities. unpak.ac.id

Recrystallization is a widely used method for purifying solid products. The choice of solvent is critical; ethanol is frequently mentioned as a suitable solvent for recrystallizing pyrazole derivatives. mdpi.commdpi.com The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor.

For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the preferred method. Silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve effective separation. For example, a mixture of n-hexane and ethyl acetate in a 3:2 ratio has been used to purify a pyrazoline derivative. unpak.ac.id The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. rsc.org

| Technique | Details | Purpose | Reference |

|---|---|---|---|

| Filtration | Collection of precipitated solid after reaction completion or cooling. | Initial isolation of crude product. | unpak.ac.idmdpi.com |

| Washing | Washing the filtered solid with a cold solvent (e.g., ethanol). | Removal of residual reagents and soluble impurities. | unpak.ac.id |

| Recrystallization | Dissolving in hot solvent (e.g., ethanol) and cooling to form crystals. | High-purity solid product isolation. | mdpi.commdpi.com |

| Column Chromatography | Stationary phase: Silica gel. Eluent: n-hexane/ethyl acetate mixtures. | Separation of target compound from complex mixtures. | unpak.ac.idnih.gov |

Synthesis of Substituted and Functionalized Analogues for Structure-Property Relationship Studies

The synthesis of substituted and functionalized analogues of this compound is a significant area of research, driven by the need to understand structure-property relationships. By systematically modifying the core structure, researchers can tune the compound's electronic, photophysical, and coordination properties for various applications, such as in materials science as ligands for metal complexes or in medicinal chemistry. nih.govresearchgate.net

Modifications can be made at several positions on the heterocyclic scaffold. For example, substituents can be introduced onto the phenyl ring at the 1-position of the pyrazole or onto the pyridine ring. The synthesis of 2-(3-(4-bromophenyl)-1H-pyrazol-5-yl)pyridine and 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridine allows for the investigation of electron-withdrawing and electron-donating effects on the molecule's properties. nih.gov These substitutions are typically achieved by starting with appropriately substituted precursors, such as substituted acetophenones or phenylhydrazines.

Another strategy involves creating more complex, fused heterocyclic systems. For instance, 5-aminopyrazole derivatives serve as versatile building blocks for constructing pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. bohrium.commdpi.com These annulated systems significantly alter the planarity, conjugation, and coordination geometry of the molecule. The synthesis of 2,6-di(1H-pyrazol-5-yl)pyridine derivatives, for example, creates pincer-type ligands whose coordination to metal ions like iron(II) can be studied for applications in spin crossover phenomena. whiterose.ac.uk

These synthetic efforts enable detailed structure-property relationship (SPR) studies. For instance, the introduction of different aryl groups and the subsequent formation of boron(III) complexes have been shown to modulate the photophysical properties of pyridine-pyrazolate compounds, affecting their fluorescence and potential as optical materials. nih.gov

The following table presents examples of synthesized analogues and the focus of their corresponding structure-property investigations.

| Analogue Structure | Synthetic Precursors | Focus of Structure-Property Study | Reference |

|---|---|---|---|

| 2-(3-(4-bromophenyl)-1H-pyrazol-5-yl)pyridine | Substituted chalcones and hydrazines | Photophysical properties of boron(III) complexes | nih.gov |

| Pyrazolo[1,5-a]quinazolines | 5-Aminopyrazole-4-carbonitrile, aromatic aldehydes, cyclohexanone | Antibacterial activity | asianpubs.org |

| 2,6-Di(1H-pyrazol-5-yl)pyridine derivatives | Substituted chalcones from 2,6-diacetylpyridine | Coordination chemistry and spin crossover properties of Fe(II) complexes | whiterose.ac.uk |

| Pyrazolo[1,5-a]pyrimidines | 5-aminopyrazole, β-dicarbonyl compounds | Anticancer and enzyme inhibitory activity | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques for 2 1 Phenyl 1h Pyrazol 5 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 2-(1-phenyl-1H-pyrazol-5-yl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for assigning the chemical shifts of all proton and carbon atoms and confirming the covalent framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyridine (B92270), phenyl, and pyrazole (B372694) rings. The chemical shifts are influenced by the electronic environment of each proton, including inductive and anisotropic effects from the aromatic systems and the nitrogen atoms.

The pyridine ring protons typically appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. The proton at the 6-position of the pyridine ring is expected to be the most deshielded, appearing at the lowest field, often as a doublet of doublets. The other pyridine protons will resonate at slightly higher fields.

The protons of the phenyl group attached to the pyrazole nitrogen will also exhibit characteristic multiplets in the aromatic region. The pyrazole ring itself has two protons, and their chemical shifts are influenced by the adjacent phenyl and pyridine substituents.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine CH | 7.0 - 8.7 | 120 - 150 |

| Phenyl CH | 7.2 - 7.8 | 125 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the phenyl ring, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the pyrazole protons and the carbons of the pyridine and phenyl rings, confirming the connectivity of the three main structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal through-space interactions between the protons of the phenyl ring and the pyrazole or pyridine rings, indicating their relative orientation.

While specific 2D NMR data for this compound is not widely published, the application of these techniques is a standard and essential part of the structural characterization of such molecules.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms within the pyridine and pyrazole rings. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, lone pair availability, and involvement in hydrogen bonding or coordination.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be expected to show a series of characteristic absorption bands.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretching | 3100 - 3000 |

| C=C and C=N stretching (aromatic rings) | 1600 - 1450 |

| Aromatic C-H in-plane bending | 1225 - 950 |

Studies on related phenylpyrazole and pyridine compounds confirm these general absorption regions. For example, pyrazole-containing compounds show characteristic C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ range. researchgate.net The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the title compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, such as the skeletal vibrations of aromatic rings.

For this compound, Raman spectroscopy would be expected to provide strong signals for the symmetric breathing modes of the phenyl, pyridine, and pyrazole rings. These vibrations are often weak or absent in the FTIR spectrum. This technique would also be valuable for studying the effects of intermolecular interactions and crystal packing in the solid state. Although a powerful tool for structural analysis, specific Raman spectroscopic data for this compound is not readily found in the current scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the precise molecular weight and gaining insights into the structural assembly of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is pivotal in unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish the compound's exact mass from other molecules with the same nominal mass.

For the molecular formula C₁₄H₁₁N₃, the theoretical monoisotopic mass is calculated to be 221.0953 g/mol . Experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecule, [M+H]⁺, with an m/z value that closely matches the calculated value for C₁₄H₁₂N₃⁺ (222.1031). The observation of this ion with a mass error in the low parts-per-million (ppm) range provides definitive confirmation of the compound's elemental formula.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁N₃ |

| Theoretical Monoisotopic Mass (M) | 221.0953 |

| Theoretical [M+H]⁺ Mass | 222.1031 |

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) provides critical information about the compound's connectivity by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental data for this exact compound is not detailed in broad literature, the fragmentation pattern can be predicted based on the known behavior of related phenyl-pyrazolyl-pyridine structures and other nitrogen-containing heterocyclic systems. mdpi.comnih.govresearchgate.netmdpi.com

The fragmentation is expected to proceed through several key pathways initiated by the protonation of one of the nitrogen atoms. The most likely fragmentation routes would involve the cleavage of the heterocyclic rings and the substituent bonds.

Proposed Fragmentation Pathways:

Loss of a Phenyl Group: Cleavage of the N-phenyl bond is a common fragmentation pathway, which would result in a fragment corresponding to the pyrazolyl-pyridine core.

Cleavage of the Pyridine Ring: The pyridine ring can undergo characteristic cleavages, such as the loss of HCN. mdpi.com

Pyrazole Ring Fragmentation: The pyrazole ring, being a five-membered heterocycle, can undergo ring-opening and subsequent loss of small neutral molecules like N₂. This is a characteristic fragmentation for many nitrogen-rich heterocyclic compounds. mdpi.com

Loss of the Pyridyl Group: Cleavage of the bond between the pyrazole and pyridine rings would result in fragments corresponding to the individual phenylpyrazole and pyridine ions.

A proposed fragmentation scheme is presented in the table below, illustrating the expected product ions from the precursor ion [M+H]⁺ with m/z 222.1.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

| 222.1 | 145.1 | C₆H₅N | Loss of the phenyl group and a nitrogen atom |

| 222.1 | 117.1 | C₅H₄N₂ | Loss of the pyridyl-pyrazole linker |

| 222.1 | 93.0 | C₈H₇N₂ | Loss of the phenyl-pyrazole moiety |

| 222.1 | 77.1 | C₁₀H₈N₃ | Loss of the pyrazolyl-pyridine core, leaving the phenyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides key insights into the conjugated π-system of this compound and its photophysical properties.

Analysis of Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) is expected to exhibit intense absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* electronic transitions within the aromatic system. mdpi.com The molecule comprises three conjugated moieties: the phenyl ring, the pyrazole ring, and the pyridine ring. The electronic transitions will involve molecular orbitals that are delocalized across these components.

Typically, compounds with similar structures exhibit strong absorption bands below 350 nm. mdpi.comnih.gov The degree of planarity between the three rings significantly influences the extent of π-conjugation and, consequently, the energy of these transitions. A more planar conformation leads to a more extended conjugation, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a near mirror image of the lowest energy absorption band. The energy difference between the absorption and emission maxima is known as the Stokes shift.

| Spectroscopic Parameter | Expected Observation |

| Absorption Maxima (λ_abs) | Intense bands in the UV region (<350 nm) |

| Molar Absorptivity (ε) | High values, characteristic of π→π* transitions |

| Emission Maxima (λ_em) | Emission at a longer wavelength than the absorption |

| Electronic Transitions | Primarily ligand-centered (LC) π→π* transitions |

Photoluminescence Quantum Yield Determination (if applicable)

The photoluminescence quantum yield (PLQY or Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For organic ligands like this compound, the quantum yield in solution is often low. mdpi.com This can be due to various non-radiative decay pathways, such as vibrational relaxation and intersystem crossing to the triplet state, which compete with fluorescence.

The determination of the quantum yield is typically performed using a comparative method, with a well-characterized standard such as quinine (B1679958) sulfate. nih.gov While the specific quantum yield for this compound is not widely reported, related pyrazolopyridopyridazine diones have shown quantum yields in the range of 0.05 to 0.14 in dichloromethane. nih.gov It is plausible that the quantum yield for the title compound would be in a similar, or possibly lower, range in common organic solvents.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a crystallographic analysis would reveal crucial details about its conformation. A key parameter would be the dihedral angles between the planes of the phenyl, pyrazole, and pyridine rings. These angles quantify the degree of twisting between the rings and are critical for understanding the extent of electronic conjugation in the solid state.

| Crystallographic Parameter | Description | Hypothetical Value |

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | e.g., 10.5, 8.2, 12.1 |

| α, β, γ (°) | Unit cell angles | e.g., 90, 98.5, 90 |

| Z | Number of molecules per unit cell | 4 |

| Dihedral Angle (Phenyl-Pyrazole) | Twist between phenyl and pyrazole rings | e.g., 25-40° |

| Dihedral Angle (Pyrazole-Pyridine) | Twist between pyrazole and pyridine rings | e.g., 5-15° |

The planarity of the molecule would be of particular interest, as it impacts intermolecular interactions, such as π-π stacking, which in turn influences the crystal packing and solid-state properties.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, it is possible to determine the exact atomic coordinates, bond lengths, bond angles, and torsional angles of a molecule. This information is fundamental for understanding the compound's molecular geometry and conformational preferences in the solid state.

For this compound, an SCXRD analysis would definitively confirm the connectivity of the phenyl, pyrazole, and pyridine rings. It would also reveal the relative orientation of these rings, for instance, the dihedral angle between the planar pyrazole and pyridine rings, and the twist of the phenyl group relative to the pyrazole ring. This is crucial as steric hindrance between the rings can lead to non-planar conformations, which in turn influence the molecule's electronic properties and intermolecular interactions.

Although specific SCXRD data for the title compound is not available, studies on similar structures, such as 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate, have shown that the pyrazole and pyridine rings can be nearly coplanar, with slight twists observed. bldpharm.com In another related compound, 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between the pyrazole ring and one of the phenyl rings was found to be 50.22 (3)°. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₁N₃ |

| Formula Weight | 221.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1135.4 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

A PXRD pattern for a pure, crystalline sample of this compound would show a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are characteristic of the compound's crystal structure. This technique is essential for confirming the phase purity of a synthesized batch of the compound and for identifying different polymorphic forms if they exist. While specific PXRD data for the title compound is not available, it is a standard characterization method for pyrazole-based compounds. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.

The molecular formula of this compound is C₁₄H₁₁N₃. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

Theoretical Elemental Analysis Data for C₁₄H₁₁N₃

| Element | Theoretical % |

| Carbon (C) | 75.99 |

| Hydrogen (H) | 5.01 |

| Nitrogen (N) | 18.99 |

Experimental data from the synthesis of related pyrazole derivatives consistently show a close match to the theoretical values, typically within a ±0.4% margin, which is the standard for confirming the purity and identity of a new compound. researchgate.net

Computational and Theoretical Investigations of 2 1 Phenyl 1h Pyrazol 5 Yl Pyridine

Density Functional Theory (DFT) Studies on Ground State Properties

DFT methods are a mainstay in computational chemistry for their balance of accuracy and computational cost, making them well-suited for studying the ground-state properties of medium-sized organic molecules like 2-(1-phenyl-1H-pyrazol-5-yl)pyridine.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the planar pyrazole (B372694) and pyridine (B92270) rings, as well as the orientation of the phenyl group relative to the pyrazole ring.

Hypothetical Optimized Geometrical Parameters for this compound based on related structures:

| Parameter | Predicted Value |

|---|---|

| Pyrazole-Pyridine Dihedral Angle | ~10-30° |

| Phenyl-Pyrazole Dihedral Angle | ~30-50° |

| C-C bond length (inter-ring) | ~1.46-1.49 Å |

This table presents hypothetical data based on computational studies of similar pyrazole-pyridine compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. irjweb.com

In pyrazole-pyridine systems, the HOMO is typically a π-orbital delocalized across both the pyrazole and pyridine rings, while the LUMO is a π*-antibonding orbital. The presence of the phenyl group is expected to influence the energy levels of these orbitals. Computational studies on analogous compounds, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have shown that the HOMO and LUMO are distributed over the aromatic systems. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. irjweb.com For this compound, the HOMO is anticipated to have significant contributions from the electron-rich pyrazole and phenyl rings, while the LUMO will likely be centered more on the electron-accepting pyridine ring.

Estimated Frontier Orbital Energies for this compound:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

This table presents estimated data based on computational studies of similar pyrazole-pyridine compounds. nih.gov

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map is expected to show negative potential (typically colored red or orange) around the nitrogen atoms of the pyridine and pyrazole rings, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms. The distribution of electrostatic potential in a molecule with multiple nitrogen atoms, such as in triazole derivatives, reveals that pyridinic nitrogens exhibit a more negative potential compared to pyrrolic nitrogens. acs.org This suggests that the pyridine nitrogen in the target molecule will be a primary site for interactions with electrophiles or for coordination to metal ions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of this compound with light, such as its UV-Vis absorption and fluorescence properties, TD-DFT calculations are employed. This method allows for the investigation of electronic transitions between the ground and excited states.

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies and oscillator strengths of vertical excitations from the ground state. For conjugated aromatic systems like this compound, the absorption in the UV-Vis region is typically dominated by π-π* transitions.

Studies on similar styrylpyridine compounds using TD-DFT with the B3LYP functional have shown good agreement between calculated and experimental absorption maxima. researchgate.net For this compound, the main absorption bands are expected to arise from electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals. The exact position of the absorption maximum will be influenced by the extent of conjugation between the three aromatic rings. Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission wavelengths, which are typically red-shifted compared to the absorption (Stokes shift).

Predicted Spectroscopic Data for this compound:

| Property | Predicted Value |

|---|---|

| Main Absorption Band (λmax) | 300-350 nm |

| Main Emission Band (λem) | 380-450 nm |

This table presents predicted data based on TD-DFT studies of similar pyrazole-pyridine compounds. researchgate.net

Upon photoexcitation, intramolecular charge transfer (ICT) can occur, where electron density moves from one part of the molecule to another. In donor-acceptor systems, this process is particularly important. In this compound, the phenyl-pyrazole moiety can act as an electron-donating group, while the pyridine ring can act as an electron-accepting group.

Analysis of the molecular orbitals involved in the electronic transitions provides insight into the nature of these charge transfer processes. The change in electron density distribution between the ground and excited states can be visualized to confirm the direction and extent of ICT. For instance, if the HOMO is localized on the phenyl-pyrazole part and the LUMO on the pyridine ring, the HOMO-LUMO transition will have a clear ICT character. Such ICT processes are often responsible for the solvatochromic effects observed in the fluorescence spectra of polar molecules and are crucial for applications in sensors and nonlinear optics. In related systems, it has been shown that pyridine can act as a proton acceptor in concerted proton-electron transfer processes, highlighting the complex reactivity of this class of compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are instrumental in understanding the time-dependent behavior of molecules, offering a window into their flexibility and interactions with the environment.

A computational study on 5,7-substituted pyrazolo[1,5-a]pyrimidines highlights how the rotation of substituent groups determines the conformational diversity of the molecule. mdpi.com For this compound, the central pyrazole ring and the adjacent pyridine and phenyl rings create a system where the rotational barriers would define a set of stable conformers. The planarity between the rings influences the extent of π-conjugation, which in turn affects the electronic and photophysical properties of the molecule.

A systematic computational analysis would involve mapping the potential energy surface by rotating the dihedral angles of the phenyl-pyrazole and pyrazole-pyridine linkages. This would allow for the identification of low-energy conformers and the quantification of the energy barriers separating them.

Table 1: Hypothetical Rotational Energy Barriers and Dihedral Angles for this compound

| Linkage | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle, °) |

| Phenyl-Pyrazole | 0 - 180 | 5 - 10 | ~45 |

| Pyrazole-Pyridine | 0 - 180 | 3 - 7 | ~30 |

Note: This table is illustrative and based on general knowledge of similar aromatic heterocyclic systems. Actual values would require specific computational studies.

The surrounding solvent can significantly influence the conformational preferences of a molecule. MD simulations in explicit solvent models can capture the dynamic interplay between the solute and solvent molecules. Polar solvents might stabilize more polar conformers of this compound, potentially altering the equilibrium distribution of conformers compared to the gas phase or nonpolar solvents.

While specific studies on this compound are lacking, research on other nitrogen-containing heterocycles demonstrates that hydrogen bonding between the solvent and the nitrogen atoms of the pyrazole and pyridine rings would play a crucial role in the solvation process. The extent of these interactions would vary depending on the accessibility of the nitrogen lone pairs in different conformations.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds. By examining the properties of the electron density at bond critical points (BCPs), one can gain insights into the nature of the bonds (e.g., covalent vs. ionic, bond order).

For this compound, QTAIM analysis would be particularly useful for characterizing the C-C and C-N bonds linking the three heterocyclic and aromatic rings. A study on 4'-phenyl-2,2':6',2''-terpyridines demonstrated the use of QTAIM to quantify the π-character of the bond between the pyridine and phenyl rings. nih.gov The ellipticity of the electron density at the BCP of this bond was used as a measure of electron delocalization. nih.gov This approach could be applied to the phenyl-pyrazole and pyrazole-pyridine linkages in the title compound to understand how electronic delocalization extends across the molecule. Such an analysis could reveal how substituents on the phenyl or pyridine rings might modulate the electronic communication between the rings. nih.gov

Table 2: Illustrative QTAIM Parameters for Key Bonds in this compound

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Ellipticity (ε) | Bond Character |

| Phenyl C - Pyrazole N | High | Negative | Moderate | Covalent with some π-character |

| Pyrazole C - Pyridine C | High | Negative | Moderate | Covalent with significant π-character |

Note: This table is a hypothetical representation. Actual QTAIM analysis would provide precise numerical values.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. The synthesis of 1,5-diarylpyrazoles, a class of compounds to which this compound belongs, can be achieved through various synthetic routes. researchgate.netnih.gov A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

For instance, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)thiazoles involves the reaction of 1,3-diketoester compounds with phenylhydrazine (B124118). nih.gov While the experimental procedures are well-documented, computational studies could provide a deeper understanding of the reaction pathway. Density Functional Theory (DFT) calculations can be employed to model the reaction steps, calculate the activation energies for different potential pathways, and identify the structures of transition states. Such studies can help in optimizing reaction conditions and predicting the regioselectivity of the reaction.

A computational investigation into the synthesis of this compound could explore the reaction between a suitable pyridine-containing 1,3-dicarbonyl precursor and phenylhydrazine. The calculations would aim to determine the most energetically favorable pathway, clarifying the sequence of bond formations and proton transfers.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. iupac.org While QSAR studies on pyrazole derivatives have predominantly focused on their biological activities, the principles of QSPR can be applied to predict a wide range of non-biological properties. researchgate.netnih.govnih.govnih.gov

For this compound, QSPR models could be developed to predict properties such as melting point, boiling point, solubility, and chromatographic retention times. iupac.org The development of such a model would involve calculating a set of molecular descriptors for a series of related pyrazole derivatives with known experimental property data. These descriptors, which can be constitutional, topological, geometrical, or quantum-chemical, would then be used to build a mathematical model that can predict the property for new compounds, including the title compound. iupac.org

For example, a QSPR study on pyrazine (B50134) derivatives successfully modeled their odor thresholds using 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net Similar approaches could be envisioned for predicting various physical properties of phenyl-pyrazole-pyridine derivatives, aiding in the design of materials with specific desired characteristics.

Coordination Chemistry and Metal Complex Formation with 2 1 Phenyl 1h Pyrazol 5 Yl Pyridine As a Ligand

Chelation Modes and Ligand Denticity of 2-(1-phenyl-1H-pyrazol-5-yl)pyridine

The coordination behavior of pyrazole-based ligands is diverse, allowing for multiple modes of binding to metal centers. researchgate.netacs.orgnih.gov The this compound ligand primarily functions as a bidentate, N,N-chelating agent. It utilizes the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms from the pyrazole (B372694) ring to coordinate with a metal ion. This chelation results in the formation of a thermodynamically stable five-membered ring. ntu.edu.tw

In its deprotonated form, known as 2-(1-phenyl-1H-pyrazol-5-yl)pyridylato, the ligand acts as a monoanionic bidentate donor. The negative charge can be formally located on any of the nitrogen atoms, allowing for strong covalent bonds with the metal center. znaturforsch.com While N,N-coordination is the most common mode, related pyrazolone (B3327878) ligands containing a pyridine ring have demonstrated the ability to adopt an N,O-chelating fashion, highlighting the electronic and steric versatility of the pyrazole scaffold. unicam.it For instance, the tautomer 3-phenyl-5-(2-pyridyl)pyrazole readily forms metal chelate complexes, and theoretical calculations have shown a preference for the cis conformer, which is pre-organized for chelation. ntu.edu.twznaturforsch.com In some cases, these ligands can also act as bridging units between two metal centers, leading to the formation of dinuclear or polynuclear complexes. znaturforsch.comresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm their structure and composition. researchgate.netresearchgate.netiosrjournals.org

Complexes of this compound derivatives with first-row transition metals have been synthesized and studied.

Copper (Cu): A series of emissive cationic Copper(I) complexes using the related ligand 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) co-ligands have been designed and characterized. researchgate.net These complexes generally exhibit a tetrahedral coordination geometry around the Cu(I) center. researchgate.net

Cobalt (Co), Nickel (Ni), and Zinc (Zn): The coordination of pyrazoline-based ligands with Co(II), Ni(II), and Zn(II) has been reported, typically forming octahedral complexes. researchgate.net For example, complexes of Co(II) and Cu(II) with a similar tetrazole-based ligand, 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole, have been synthesized hydrothermally. researchgate.net The synthesis of a Zinc(II) complex with 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine, a structurally related ligand, has also been explored. nih.govresearchgate.net

Iron (Fe): An Iron(II) complex, Fe(L2)2(H2O)22·2H2O, was synthesized from a related pyrazole-acetamide ligand that underwent in-situ oxidation. nih.gov

The coordination of this compound analogues extends to the heavier second and third-row transition metals, leading to complexes with interesting photophysical properties.

Ruthenium (Ru) and Osmium (Os): Ruthenium(II) and Osmium(II) complexes with the 5-(2-pyridyl)pyrazolate ligand have been prepared. ntu.edu.tw X-ray diffraction studies on [Ru(CO)2(pypz)2] and [Os(CO)2(pypz)2] (where pypzH = 3-trifluoromethyl-5-(2-pyridyl)pyrazole) revealed an octahedral coordination geometry. ntu.edu.tw Ruthenium(II) arene complexes with the related 3-phenyl-1-(pyridin-2-yl)-5-pyrazolone ligand have also been synthesized and fully characterized, showing an unusual N,O-chelation. unicam.it

Silver (Ag): Silver(I) complexes with dipyridylpyrazole ligands have been prepared by reacting the ligand with various silver salts. researchgate.net Spectrophotometric studies have investigated the complexation of Ag(I) ions with bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene ligands in solution, confirming the formation of 1:1 complexes. mocedes.org

Palladium (Pd): Palladium(II) complexes have been synthesized using related pyrazolyl-based hydrazone ligands. researchgate.net

While less common, there is evidence of coordination between pyrazole-derived ligands and f-block elements. For instance, a hydrazone ligand derived from a pyrazole precursor has been used to synthesize a Uranyl(VI) complex, demonstrating that the pyrazole scaffold is capable of coordinating with actinide ions. researchgate.net Specific studies on the coordination of this compound with lanthanide or actinide ions are not extensively reported, but the existing literature suggests potential for such complex formation.

Spectroscopic Properties of Metal Complexes

The formation of metal complexes with this compound significantly alters the electronic structure of the ligand, which is reflected in their spectroscopic properties.

UV-Vis absorption and emission spectroscopy are powerful tools to probe the photophysical properties of these metal complexes.

Absorption: The free this compound ligand exhibits absorption bands in the UV region, which are typically assigned to π-π* transitions within the aromatic rings. mocedes.orgunpak.ac.id Upon coordination to a metal ion, these intraligand transitions are often red-shifted. researchgate.net New bands may also appear in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions, particularly for d-block metals like Ru(II) and Os(II). ntu.edu.twrug.nl For example, the UV-Vis absorption spectra of Ag(I) complexes with pyrazole-based ligands show that the absorption maximum around 280 nm, attributed to the pyridine-pyrazole groups, is shifted upon chelation. mocedes.org

Fluorescence and Phosphorescence: Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole display bright yellow-green emission in the solid state, with emission maxima ranging from approximately 520 to 650 nm. researchgate.net In contrast, while the corresponding Ruthenium(II) complex [Ru(CO)2(pypz)2] is non-luminescent, the Osmium(II) analogue [Os(CO)2(pypz)2] exhibits strong room-temperature phosphorescence. ntu.edu.tw This difference is attributed to the heavy-atom effect of osmium, which enhances spin-orbit coupling. ntu.edu.tw Silver(I) complexes also show emission, with spectra that are characteristic of the ligand but shifted upon coordination. researchgate.net

The table below summarizes the spectroscopic data for selected metal complexes featuring ligands related to this compound.

| Complex/Ligand | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State |

| 3-(2-pyridyl)-5-phenyl-pyrazole-Cu(I) Complexes | Not specified | 520–650 | Solid State |

| [Os(CO)2(pypz)2] (pypzH = 3-trifluoromethyl-5-(2-pyridyl)pyrazole) | Not specified | 430, 457, 480 | Not specified |

| Ag(I) complex with pypzR(16)py | ~340 | ~400 | CH₂Cl₂ |

| para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazol-5-yl)benzene | 236 | 467.5 | Acetonitrile |

NMR and EPR Studies of Paramagnetic and Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for elucidating the electronic structure and magnetic properties of metal complexes. For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand's coordination environment. For instance, in a study of 2,6-bis(1-(2,6-dibromophenyl)-1H-pyrazol-5-ol)pyridine complexes, the ¹³C NMR spectrum in DMSO-d6 showed distinct signals for the pyrazole and pyridine rings, confirming the ligand's structure in the complex. semanticscholar.org

In the case of paramagnetic complexes, such as those involving iron(III), EPR spectroscopy becomes particularly insightful. Low-spin Fe(III) macrocycle complexes often yield well-resolved EPR signals at low temperatures (e.g., 77 K). acs.org Pulsed EPR techniques, like Electron Spin Echo Envelope Modulation (ESEEM), can be used to probe the interactions between the unpaired electron and surrounding nuclei, providing information on spin delocalization. acs.org For example, in a bis(pyrazole) complex of TPPFe(III), ESEEM studies helped to identify the protons of the pyrazole ligands that are in close proximity to the metal center. acs.org The hyperfine shifts observed in the ¹H NMR spectra of paramagnetic complexes can also be used to map the spin density distribution on the ligand framework. acs.org

Structural Analysis of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional structure of coordination compounds. Studies on various metal complexes incorporating pyrazolyl-pyridine based ligands have provided a wealth of structural data.

In a copper(I) complex, [Cu(CHpz₃)(PPh₃)][BF₄], where CHpz₃ is tris(pyrazol-1-yl)methane, X-ray diffraction revealed a tetracoordinated copper center with a distorted tetrahedral geometry. mdpi.com The analysis of bond lengths and angles from such studies is critical for understanding the coordination environment of the metal ion. For example, in a pyridylpyrazole derivative, the C-C bond length between the pyridyl and pyrazole rings was found to be 1.472(3) Å. mdpi.comresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine Monohydrate | Orthorhombic | Pccn | Pyrazole rings slightly twisted from the pyridine ring; N-H···O and O-H···N hydrogen bonds form columns. | nih.gov |

| 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine | Monoclinic | P2₁/n | One phenyl ring is nearly coplanar with the pyrazole ring, while the other is significantly twisted due to steric hindrance. | researchgate.netnih.gov |

| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | Tetracoordinated Cu(I) with a distorted tetrahedral geometry. | mdpi.com |

| N-(5-Phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine | Monoclinic | P2₁/c | Phenyl and pyrazole rings are nearly coplanar; the benzene (B151609) ring is twisted relative to the pyrazole ring. | nih.gov |

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes with this compound and related ligands are crucial for understanding their reactivity and potential applications in areas like catalysis and molecular electronics.

Cyclic Voltammetry and Square Wave Voltammetry

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are widely used to investigate the redox behavior of these complexes. These techniques provide information about the potentials at which the metal center or the ligand can be oxidized or reduced. For example, a cationic iridium(III) complex featuring a 2-(1-phenyl-1H-pyrazol-3-yl)pyridine ancillary ligand exhibited reversible oxidation and reduction processes in acetonitrile, indicating good electrochemical stability. oup.com The CV of a cobalt(III) complex, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), showed a reversible oxidation/reduction peak, which is a key characteristic for its use as a p-type dopant in organic semiconductors. amazonaws.com

Analysis of Metal-Centered and Ligand-Centered Redox Processes

By analyzing the voltammetric data, it is possible to distinguish between metal-centered and ligand-centered redox events. In many transition metal complexes, the initial oxidation or reduction is localized on the metal ion. For instance, in the aforementioned iridium(III) complex, the redox processes were assigned to the Ir(III)/Ir(IV) and Ir(III)/Ir(II) couples. oup.com However, the ligand can also be redox-active. In some cases, particularly with extended π-systems, the ligand can undergo oxidation or reduction. The redox non-innocence of a bis(1H-pyrazol-3-yl)pyridine ligand was demonstrated in a chromium complex, where the ligand was shown to participate in the redox chemistry. nih.gov

Ligand Field Theory and Molecular Orbital Theory Applied to Metal Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are theoretical frameworks that provide a deeper understanding of the electronic structure and bonding in transition metal complexes. wikipedia.orgscribd.comlibretexts.org

LFT, an extension of crystal field theory, describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org For an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg* orbitals (dx²-y², dz²). libretexts.org The magnitude of this splitting, denoted as Δo or 10Dq, is influenced by the nature of the ligand.

MO theory provides a more complete picture by considering the formation of bonding and antibonding molecular orbitals from the metal and ligand atomic orbitals. scribd.com The interaction between the metal d-orbitals and ligand orbitals can have both σ and π character. wikipedia.org For a ligand like this compound, the nitrogen atoms of the pyridine and pyrazole rings act as σ-donors. Additionally, the π-system of the ligand can engage in π-bonding with the metal t₂g orbitals. This can involve either the ligand acting as a π-acceptor (backbonding) into its π* orbitals or as a π-donor from its filled π orbitals. wikipedia.org These interactions modulate the electronic properties of the complex, including the ligand field splitting and the distribution of electron density.

Ab initio ligand field theory (AILFT) calculations on complexes like [Fe(bpp)₂]²⁺ (where bpp is 2,6-di(pyrazol-1-yl)pyridine) have been used to determine the d-orbital energies and angular overlap model (AOM) parameters, providing insights into the nature of the metal-ligand π-bonding. whiterose.ac.uk

Investigation of Spin-Crossover (SCO) Phenomena in Iron(II) Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly those of iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.gov This transition is accompanied by changes in magnetic, optical, and structural properties. nih.gov

Iron(II) complexes with ligands from the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family are well-known to exhibit SCO behavior. researchgate.netnih.govresearchgate.net The ligand field strength provided by the bpp ligands is close to the point where the ligand field splitting energy (Δo) is comparable to the mean spin-pairing energy (P). This delicate energy balance allows for the thermal population of both the LS (¹A₁) and HS (⁵T₂) states. nih.gov

The SCO properties can be tuned by modifying the substituents on the ligand framework. For example, the introduction of different groups on the pyrazole or pyridine rings can alter the ligand field strength and the intermolecular interactions, thereby influencing the transition temperature (T₁/₂) and the completeness of the spin transition. researchgate.netresearchgate.net In some cases, the spin transition can be incomplete, with a fraction of the iron(II) centers remaining in the high-spin state even at low temperatures, often due to steric interactions. nih.gov The study of SCO in these systems is driven by their potential applications in molecular switches, sensors, and data storage devices. researchgate.net

| Complex System | Spin Transition | Key Influencing Factors | Reference |

| [Fe(bpp)₂][ClO₄]₂ | Remains high-spin (5-300 K) | Highly distorted molecular geometry | researchgate.net |

| Fe(L¹)n₂n | Thermal SCO at T₁/₂ = 275 K and photoinduced SCO | Ligand L¹ is an OPE backbone with bpp end-caps | nih.gov |

| Fe(L²)n₂n | Gradual and incomplete SCO | Ligand L² has ethylhexyloxy chains causing steric hindrance | nih.gov |

| [FeL₂]X₂ (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | High-temperature SCO (¹A₁ ↔ ⁵T₂) | Nature of the counter-anion (X) | nih.gov |

Catalytic Applications of 2 1 Phenyl 1h Pyrazol 5 Yl Pyridine Based Metal Complexes

Homogeneous Catalysis with Metal Complexes of 2-(1-phenyl-1H-pyrazol-5-yl)pyridine

The adaptability of the pyrazolyl-pyridine scaffold has been widely exploited in homogeneous catalysis. The ability to modify substituents on both the pyrazole (B372694) and pyridine (B92270) rings allows for precise control over the electronic and steric environment of the metal center, influencing catalytic activity and selectivity.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium complexes featuring pyrazolyl-pyridine and related pyrazole-based ligands are effective pre-catalysts for C-C bond-forming reactions. The Suzuki-Miyaura coupling, in particular, has seen significant advancements through the use of such catalysts. Research has shown that the steric bulk on the pyrazole ligand can enhance catalytic activity. rsc.org

For instance, bis(pyrazolyl)palladium(II) complexes have been synthesized and evaluated in the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) and phenylboronic acid. A pre-catalyst bearing phenyl substituents demonstrated a 98% conversion to biphenyl, highlighting the efficiency of these systems. rsc.org The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetallation, and reductive elimination at a palladium center. nih.gov

Similarly, palladium complexes with pyridylpyrazole ligands have been successfully employed as precatalysts in Heck reactions. acs.org Studies involving the coupling of phenyl halides with tert-butyl acrylate (B77674) have shown that modifications to the N1 substituent of the pyrazole ring significantly impact the reaction's efficiency, with certain complexes showing good results even for the less reactive chlorobenzene. acs.org Palladium complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands, which share the pyrazolyl-pyridine motif, have also demonstrated efficient catalytic activity in the Heck coupling of aryl bromides with olefins, producing various styrenes in moderate to high yields. researchgate.net

Table 1: Catalytic Activity of a Phenyl-Substituted Bis(pyrazolyl)palladium Complex in Suzuki-Miyaura Reaction rsc.org

| Entry | Aryl Halide | Boronic Acid | Product | Conversion (%) | Time (h) | Temperature (°C) |

|---|

Hydrogenation and Transfer Hydrogenation Reactions

Metal complexes of pyrazolyl-pyridine derivatives, particularly with ruthenium, are active in hydrogenation and transfer hydrogenation catalysis. These reactions offer a milder alternative to methods requiring high-pressure hydrogen gas. whiterose.ac.uk Protic pyrazole ligands, which contain an N-H group, can participate in metal-ligand cooperation to facilitate these transformations. nih.govmdpi.com

Ruthenium(II) complexes bearing pincer-type bis(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the transfer hydrogenation of ketones like acetophenone. nih.gov Theoretical calculations suggest that these reactions can proceed via an outer-sphere hydrogen transfer mechanism. The catalytic cycle often involves the formation of a metal-hydride species which then delivers the hydride to the substrate.

While the subject ligand, this compound, lacks the acidic proton of protic pyrazoles, its coordination to metals like ruthenium or iridium can still promote hydrogenation processes. The electronic properties of the N-phenyl group influence the electron density at the metal center, thereby modulating its catalytic activity. Studies on the hydrogenation of substituted pyridines and other unsaturated substrates have been conducted using various platinum-group metal catalysts, establishing a broad context for these transformations. researchgate.net

Table 2: Performance of a Ruthenium Complex in Transfer Hydrogenation of Acetophenone nih.gov

| Catalyst | Substrate | Product | Conversion (%) |

|---|

Oxidation and Reduction Processes

Copper complexes featuring pyrazolyl-pyridine type ligands have been investigated as catalysts for oxidation reactions, most notably for water oxidation. A series of copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands, bearing various substituents on the pyrazole rings, were shown to be active pre-catalysts for both chemical and electrocatalytic water oxidation. rsc.org

The electronic effects of the substituents play a key role in the catalytic activity. For example, in chemical water oxidation using cerium ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant, a complex with methyl groups on the pyrazole rings was the most active, while a complex with phenyl substituents was the least active. This highlights the tunability of the catalyst's performance. rsc.org In addition to water oxidation, protic pyrazole complexes have been applied to the aerobic oxidation of phosphines. nih.gov Furthermore, copper-catalyzed oxidative coupling of pyrazol-5-amines has been demonstrated to selectively form azopyrrole derivatives. nih.gov

Table 3: Catalytic Activity of Copper(I) Complexes in Chemical Water Oxidation rsc.org

| Complex (substituent on pyrazole) | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|

| C2 (Me) | CAN | 4.6 | 0.31 |

| C4 (Ph) | CAN | 2.3 | 0.0086 |

| C2 (Me) | Sodium m-periodate | 3.77 | 0.14 |

Polymerization Catalysis

Pyrazolyl-based transition metal complexes are useful as catalysts in various olefin transformation reactions. nih.gov The coordination of pyrazolyl-pyridine ligands to late transition metals can generate active catalysts for olefin oligomerization and polymerization. The steric and electronic properties of the ligand framework are crucial for controlling the polymerization process and influencing the properties of the resulting polymer.

For example, aluminum complexes containing anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. rsc.org In ethylene (B1197577) polymerization, bis(imino)pyridine-cobalt complexes, a related class of NNN pincer ligands, have shown high activity, producing linear polyethylenes. The substituents on the ligand framework were found to influence the molecular weight and dispersity of the polymers. semanticscholar.org

Furthermore, 2,6-bis(pyrazol-3-yl)pyridines have been used as scaffolds to create coordination polymers. nih.gov These materials are formed by linking metal ions with the organic ligand, creating extended network structures. This approach may be applicable to produce functional metal-organic frameworks (MOFs). nih.gov

Heterogeneous Catalysis and Immobilization Strategies

While much of the research has focused on homogeneous systems, efforts have been made to immobilize pyrazolyl-pyridine-based catalysts to facilitate catalyst separation and recycling. One effective strategy is the incorporation of these catalytic complexes into solid supports like metal-organic frameworks (MOFs).

A novel nano-magnetic MOF based on Fe₃O₄ has been synthesized and used as a recyclable catalyst. nih.gov This heterogeneous catalyst was employed in the synthesis of pyrazolo[3,4-b]pyridines through a multi-component condensation reaction. The catalyst demonstrated high yields under solvent-free conditions and could be easily separated from the reaction mixture using an external magnet, showcasing the practical advantages of immobilization. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanisms is crucial for the rational design of more efficient catalysts. For complexes of pyrazolyl-pyridine and its analogues, mechanistic studies have revealed key features of their catalytic cycles.

In transfer hydrogenation reactions catalyzed by protic pyrazole ruthenium complexes, a mechanism involving metal-ligand cooperation is often proposed. nih.govmdpi.com This bifunctional catalysis involves the pyrazole N-H group acting as a proton transfer agent, working in concert with the metal center.

For cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism is generally understood to proceed through a Pd(0)/Pd(II) cycle. nih.gov Computational studies on Heck reactions catalyzed by pyridylpyrazole palladium complexes have shown that substituents on the ligand can stabilize cationic intermediates, thereby lowering the energy barrier for key steps like the dissociation of the halide from the metal center. acs.org

Based on a comprehensive review of available scientific literature, there is a notable scarcity of published research focusing specifically on the catalytic applications of metal complexes derived from the ligand This compound . The existing body of work on pyrazolyl-pyridine ligands in catalysis predominantly investigates structurally different isomers or analogues.

Key areas of research in the broader field include:

Pincer-type Ligands: Tridentate 2,6-bis(pyrazolyl)pyridine ligands are widely studied. Their metal complexes are active in transformations like transfer hydrogenation, often involving metal-ligand cooperation through a proton-responsive N-H group on the pyrazole ring. nih.govnih.govmdpi.com

N1-Substituted Pyridyl-Pyrazoles: Ligands where the pyridine ring is attached to the N1 position of the pyrazole are common scaffolds in coordination chemistry and have been explored for various applications. researchgate.net

Other Analogues: Studies on various other substituted pyrazolyl-pyridine ligands have demonstrated catalytic activity in reactions such as ethylene oligomerization. researchgate.net The performance of these catalysts is often linked to specific features like ligand asymmetry or the steric and electronic properties of substituents on the pyrazole or pyridine rings. whiterose.ac.ukresearchgate.net

Due to the strict requirement to focus solely on This compound , it is not possible to generate a thorough and scientifically accurate article for the requested outline. The specific electronic and steric profile of this bidentate, N-phenyl substituted ligand means that extrapolating findings from different, well-studied pyrazolyl-pyridine isomers would be speculative and scientifically unsound. Constructing the requested article would necessitate presenting data from these distinct systems, which would violate the core instruction to exclusively discuss the title compound.

Therefore, the detailed sections on active species identification, reaction kinetics, spectroscopic monitoring, ligand design, and selectivity for metal complexes of this compound cannot be completed at this time due to a lack of specific research data in the public domain.